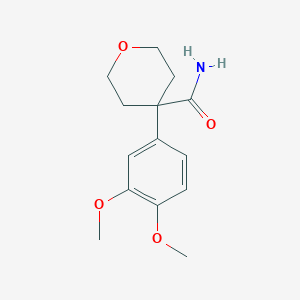
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a thiol compound that has a phenyl group attached to it, and it is commonly used in biochemical and physiological research.
科学研究应用
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one has been used extensively in scientific research, particularly in the study of Parkinson's disease. This compound is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animals and humans. This compound has also been used in the study of drug addiction, as it has been shown to increase dopamine release in the brain.
作用机制
The mechanism of action of 3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well documented. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animals and humans. This compound has also been shown to increase dopamine release in the brain, which may contribute to its effects on drug addiction.
实验室实验的优点和局限性
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one is a widely used tool in scientific research, particularly in the study of Parkinson's disease and drug addiction. Its selective toxicity to dopaminergic neurons makes it a valuable tool for studying the mechanisms of Parkinson's disease. However, this compound is a neurotoxin and must be handled with care in the laboratory.
未来方向
There are many future directions for research on 3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one. One area of interest is the development of new drugs that can protect dopaminergic neurons from the toxic effects of this compound. Another area of interest is the study of the long-term effects of this compound exposure on brain function and behavior. Additionally, this compound may have applications in the development of new treatments for drug addiction.
合成方法
3-mercapto-1-phenyl-3-(2-thienyl)-2-propen-1-one can be synthesized using a variety of methods, but the most common method involves the reaction of 2-acetylthiophene with phenyl magnesium bromide, followed by the addition of sulfur and hydrochloric acid. The resulting product is this compound, which can be purified using column chromatography.
属性
IUPAC Name |
(Z)-1-phenyl-3-sulfanyl-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-9,15H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPITSUDAXRIFD-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(C2=CC=CS2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C(/C2=CC=CS2)\S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5466257.png)
![2-hydroxy-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylpropanamide](/img/structure/B5466265.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5466289.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5466303.png)

![methyl 3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5466308.png)
![N-methyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5466315.png)
![2-{[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5466317.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-[4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B5466322.png)
![7-(1-methylethylidene)-3-{[(4-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5466326.png)
![3-(4-bromophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466330.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5466335.png)